2-(4-Iodobenzoyl)-3-methylpyridine
Description
2-(4-Iodobenzoyl)-3-methylpyridine is a heteroaromatic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a 4-iodobenzoyl group at the 2-position. The presence of iodine enhances molecular weight (e.g., 309.149 g/mol for the analogous compound) and may lower solubility in polar solvents compared to non-halogenated derivatives .
Properties
IUPAC Name |
(4-iodophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYIKFJPHLJBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)-3-methylpyridine typically involves the reaction of 2-iodopyridine with 4-iodobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon bond between the pyridine and the benzoyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodobenzoyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing and Reducing Agents: Used to carry out oxidation and reduction reactions.
Major Products Formed:
Substituted Derivatives: Formed through substitution reactions.
Oxides and Reduced Products: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
2-(4-Iodobenzoyl)-3-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Chlorinated derivatives exhibit higher melting points (268–287°C), likely due to stronger halogen-based intermolecular interactions .
Pyridine Ring Substitution Patterns
Variations in pyridine ring substituents influence electronic properties and reactivity:
Key Observations :
Key Observations :
- Iodinated derivatives often require specialized catalysts (e.g., Pd) for efficient coupling, whereas chlorinated analogs form via simpler condensations .
Biological Activity
2-(4-Iodobenzoyl)-3-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C_{12}H_{10}N_{2}O
- CAS Number : 1187165-51-0
- Appearance : Yellow crystalline powder
The compound features a pyridine ring substituted with an iodobenzoyl group, which is significant for its biological activity.
Target Enzymes
This compound is hypothesized to interact with various enzymes, notably xanthine oxidase. This interaction can inhibit the enzyme's activity, leading to a reduction in serum uric acid levels, which is beneficial in conditions such as gout.
Biochemical Pathways
- Purine Metabolism : By inhibiting xanthine oxidase, the compound affects the conversion of hypoxanthine to xanthine and subsequently to uric acid.
- Oxidative Stress Response : The compound may modulate oxidative stress by interacting with enzymes that regulate oxidative damage, potentially decreasing oxidative stress markers and enhancing antioxidant levels .
Antioxidant Properties
Research indicates that this compound can enhance wound healing by reducing lipid peroxidation and increasing antioxidant capacity in various cell types. This effect is mediated through modulation of cell signaling pathways and gene expression.
Anticancer Activity
Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. It influences processes related to apoptosis and cell cycle regulation. Specific IC50 values are still under investigation, but initial findings indicate promising potential against various cancer models.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Xanthine Oxidase Inhibition | Reduces serum uric acid levels | |
| Antioxidant Effects | Enhances wound healing; reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Xanthine Oxidase Inhibition :
- A study confirmed the structural similarity of this compound to febuxostat, a known xanthine oxidase inhibitor, suggesting its potential use in managing gout.
- Antioxidant Effects :
-
Cytotoxicity in Cancer Cells :
- Investigations into its effects on various cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis, paving the way for further studies on its anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
